molecular formula C7H12N2O B101660 hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 16620-61-4

hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No. B101660
CAS RN: 16620-61-4
M. Wt: 140.18 g/mol
InChI Key: JBIHMFNMKHDTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that is part of a broader class of dihydropyrrolopyrazinones. These compounds are of significant interest due to their presence in a range of bioactive natural products and their analogues. The synthesis and functionalization of these heterocycles have been extensively studied because of their potential bioactivity, particularly in the context of medicinal chemistry .

Synthesis Analysis

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives can be achieved through various synthetic strategies. One approach involves the fusion of a pyrazinone ring to an existing pyrrole using starting materials such as 2-pyrrolyltrichloroacetone, which can be further processed through reactions like monoesterification, bromine displacement, cyclization to lactone, and amidation . Another method includes the use of multicomponent reactions, such as the modification of the Ugi reaction, to construct novel heterocyclic structures . Additionally, the synthesis of related hexahydropyrrolopyrroles can be achieved through Cu(I)-NHC catalysis, which involves an unusual N-C2 azirine bond cleavage, suggesting a free radical reaction mechanism .

Molecular Structure Analysis

The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, MS, and HRMS. In some cases, the molecular structure has been further confirmed by single crystal X-ray analysis, providing detailed insights into the stereochemistry and conformation of these compounds .

Chemical Reactions Analysis

Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives can undergo a variety of chemical reactions that allow for the introduction of functional groups and the formation of complex structures. For instance, the Horner-Wadsworth-Emmons reaction, followed by Claisen rearrangement, has been used to synthesize diversely functionalized hexahydropyrroloindoles . Additionally, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize related hexahydropyrrolopyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. For example, the introduction of various substituents can lead to compounds with intriguing optical properties, such as strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. These properties are particularly relevant for the development of fluorescent dyes and materials with potential applications in imaging and sensing . The electronic properties of these compounds, such as two-photon absorption cross-section values, have also been measured, revealing their potential in the near-IR region .

Scientific Research Applications

Synthesis Methods and Precursors

  • Synthesis of Lactam and Ketone Precursors : The synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related structures, which are precursors to various biologically active compounds, has been reported. This involves constructing the piperazine ring, followed by alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).

Chemical Properties and Biological Relevance

  • Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Tetrahydropyrrolo[1,2-a]pyrazines, structurally related to hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, have been synthesized and tested for their ability to relax aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia, Freed, Mccaully, Silver, & Wendt, 1984).

Synthesis Pathways and Transformations

  • Domino Approach to Pyrazino-Indoles and Pyrroles : A method to synthesize biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)ones using a domino Michael/intramolecular nucleophilic substitution pathway has been developed. This process uses vinyl selenones and shows chemo and regio-selective processes (Palomba, Sancineto, Marini, Santi, & Bagnoli, 2018).

  • Functionalized Pyrrolo[1,2-a]pyrazine Synthesis : A synthesis method for functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts has been described. It involves acid-mediated cyclization of Ugi adducts and gold(I)-catalyzed regioselective annulation (Singh, Kumar, Kant, & Srivastava, 2022).

  • Catalysis in Synthesis : The iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been achieved, providing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. This method is significant for its high enantioselectivity (Huang, Yu, Shi, & Zhou, 2014).

  • Novel Heterocyclic Systems : N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones have been synthesized, showing ring-chain tautomerism. These compounds led to the creation of various novel heterocyclic systems (Mokrov, Likhosherstov, Lezina, Gudasheva, Bushmarinov, & Antipin, 2011).

Review of Synthetic Strategies

  • Synthesis Overview : A review covering the synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, which are present in a range of bioactive natural products, provides an overview of various synthetic pathways used to construct these compounds (Winant, Horsten, Gil de Melo, Emery, & Dehaen, 2021).

Future Directions

The future directions for research on hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one could include further exploration of its anticancer and antimicrobial properties . Additionally, more studies could be conducted to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHMFNMKHDTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 3
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 4
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 5
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 6
hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Citations

For This Compound
2
Citations
M Jovanovic, M Petkovic, P Jovanovic… - European Journal of …, 2020 - Wiley Online Library
Annulations of allene‐substituted proline derivatives promoted by transition metals have been investigated as a general way to access bicyclic structures with a bridgehead nitrogen. …
JA Townsend - 2009 - search.proquest.com
Highly toxic aromatic halogenated compounds such as PCB’s, PCDF’s and PCDD’s act as persistent organic pollutants and can bio-accumulate. These compounds are highly stable to …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.